molecular formula C14H11N3O5S B2675828 1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole CAS No. 325694-66-4

1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2675828
CAS No.: 325694-66-4
M. Wt: 333.32
InChI Key: JGMFITXFGFCFAO-UHFFFAOYSA-N
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Description

1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core substituted with a sulfonyl group attached to a 4-methoxy-3-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole typically involves a multi-step process. One common method starts with the nitration of 4-methoxyaniline to produce 4-methoxy-3-nitroaniline. This intermediate is then subjected to sulfonylation using sulfonyl chloride to yield 4-methoxy-3-nitrophenyl sulfone. Finally, the benzimidazole ring is introduced through a cyclization reaction involving o-phenylenediamine under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

    Cyclization: Acidic conditions, such as hydrochloric acid (HCl)

Major Products

Scientific Research Applications

1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site and blocking substrate access. The sulfonyl group enhances its binding affinity through hydrogen bonding and electrostatic interactions with amino acid residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-methoxy-3-nitrophenyl)sulfonyl)indoline
  • 1-((4-methoxy-3-nitrophenyl)sulfonyl)-D-proline
  • 4-methoxy-3-nitrophenyl methyl sulfone

Uniqueness

1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole is unique due to its benzimidazole core, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and stability .

Properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S/c1-22-14-7-6-10(8-13(14)17(18)19)23(20,21)16-9-15-11-4-2-3-5-12(11)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMFITXFGFCFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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